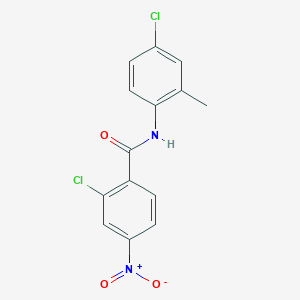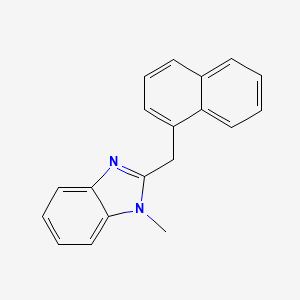![molecular formula C16H15N3O4S B5847430 3-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1??,2-BENZOTHIAZOLE-1,1-DIONE](/img/structure/B5847430.png)
3-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1??,2-BENZOTHIAZOLE-1,1-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE-1,1-DIONE is a complex organic compound that features a benzothiazole core linked to a piperazine ring, which is further substituted with a furan-2-carbonyl group
Mechanism of Action
Target of Action
The compound “3-[4-(2-furoyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide” is a hybrid compound consisting of isothiazole and piperazine moieties . Its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . Therefore, the primary targets of this compound are likely to be dopamine and serotonin receptors in the brain.
Mode of Action
As a dopamine and serotonin antagonist, this compound likely works by binding to these receptors and inhibiting their activity . This inhibition can alter the balance of neurotransmitters in the brain, leading to changes in mood, behavior, and perception.
Biochemical Pathways
The compound’s action on dopamine and serotonin receptors can affect multiple biochemical pathways. For instance, it may influence the dopaminergic pathways involved in reward and motivation, and the serotonergic pathways associated with mood and anxiety . The downstream effects of these changes can include alterations in mood, cognition, and behavior.
Result of Action
The molecular and cellular effects of the compound’s action would likely involve changes in neuronal signaling due to its antagonistic effects on dopamine and serotonin receptors . These changes can lead to alterations in mood, cognition, and behavior, which is why compounds with similar structures and modes of action are used as antipsychotic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE-1,1-DIONE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Piperazine Ring: The benzothiazole core is then reacted with piperazine under appropriate conditions to form the intermediate compound.
Substitution with Furan-2-Carbonyl Group: Finally, the intermediate is reacted with furan-2-carbonyl chloride in the presence of a base to yield the target compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE-1,1-DIONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl group can yield alcohol derivatives .
Scientific Research Applications
3-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE-1,1-DIONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antitubercular agent
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound shares the benzothiazole and piperazine moieties but lacks the furan-2-carbonyl group.
4-(3-(Piperazin-1-yl)benzothiazol-2-yl)furan-2-carboxamide: This compound has a similar structure but with different substitutions on the benzothiazole ring.
Uniqueness
The presence of the furan-2-carbonyl group in 3-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE-1,1-DIONE imparts unique chemical and biological properties, making it distinct from other similar compounds. This substitution can enhance its binding affinity to specific targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-16(13-5-3-11-23-13)19-9-7-18(8-10-19)15-12-4-1-2-6-14(12)24(21,22)17-15/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWNVLXWZOSCSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5847350.png)

![N-{3-[(1E)-1-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}IMINO)ETHYL]PHENYL}ACETAMIDE](/img/structure/B5847365.png)

![[5-(ethoxycarbonyl)-2-furyl]methyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B5847386.png)

![N-{2-(acetylamino)-4-[4-(acetylamino)phenoxy]phenyl}acetamide](/img/structure/B5847400.png)


![1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-ETHYL-1-BUTANONE](/img/structure/B5847415.png)
![2,2'-({[(4-nitrobenzyl)oxy]carbonyl}imino)diacetic acid](/img/structure/B5847416.png)
![2-N,2-N,4-N,4-N-tetramethyl-6-N-[(E)-(7-nitro-1,3-benzodioxol-5-yl)methylideneamino]pyrimidine-2,4,6-triamine](/img/structure/B5847422.png)


